molecular formula C7H9N3 B1293871 1H-Imidazole-1-propanenitrile, 2-methyl- CAS No. 23996-55-6

1H-Imidazole-1-propanenitrile, 2-methyl-

Cat. No.: B1293871
CAS No.: 23996-55-6
M. Wt: 135.17 g/mol
InChI Key: SESYNEDUKZDRJL-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanenitrile, 2-methyl- is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole-1-propanenitrile, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-1-propanenitrile, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-propanenitrile, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hofmann-Type Elimination

  • A study by Horváth (1994) discusses the efficient preparation of 1-substituted 1H-azoles, including imidazole, using a selective Hofmann-type elimination from azolium salts. This method is significant for synthesizing various imidazole derivatives (Horváth, 1994).

Building Blocks for Heterocycles

  • Drabina and Sedlák (2012) reviewed the use of 2-amino-2alkyl(aryl)propanenitriles as precursors for synthesizing heterocyclic systems, including imidazole derivatives. These compounds serve as key building blocks for various chemical syntheses (Drabina & Sedlák, 2012).

Thermophysical Properties

  • Muhammad et al. (2012) synthesized and characterized new dual functionalized imidazolium-based ionic liquids, studying their thermophysical properties. These properties are crucial for applications in various industrial processes (Muhammad et al., 2012).

Cytotoxic Activity

  • El-Seidy et al. (2013) explored novel metal complexes with substituted benzimidazole ligands, demonstrating their cytotoxic activity against the MCF-7 cell line. This research contributes to the development of potential antitumor drugs (El-Seidy et al., 2013).

Stereoselective Vinylation

  • Wei and Tang (2009) investigated the mechanisms of stereoselective C2-vinylation of 1-substituted imidazoles, contributing to the understanding of reaction mechanisms in organic synthesis (Wei & Tang, 2009).

Formation of H-bonding Networks

  • Wu et al. (2019, 2020) studied the peculiar behavior of imidazole in forming H-bonding networks during scanning tunneling microscopy-break junction experiments. These findings have implications for the use of hydrogen-bonding networks in fabricating dynamic junctions based on supramolecular interactions (Wu et al., 2019), (Wu et al., 2020).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it is toxic if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Biochemical Analysis

Biochemical Properties

1H-Imidazole-1-propanenitrile, 2-methyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can form hydrogen bonds with proteins, affecting their structure and function.

Cellular Effects

The effects of 1H-Imidazole-1-propanenitrile, 2-methyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is involved in cell growth and differentiation . Furthermore, 1H-Imidazole-1-propanenitrile, 2-methyl- can alter gene expression by binding to transcription factors, thereby regulating the transcription of specific genes.

Molecular Mechanism

At the molecular level, 1H-Imidazole-1-propanenitrile, 2-methyl- exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can induce changes in gene expression by interacting with DNA and RNA polymerases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazole-1-propanenitrile, 2-methyl- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1H-Imidazole-1-propanenitrile, 2-methyl- is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1H-Imidazole-1-propanenitrile, 2-methyl- has been observed to cause changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1H-Imidazole-1-propanenitrile, 2-methyl- vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, 1H-Imidazole-1-propanenitrile, 2-methyl- can cause toxic or adverse effects, such as liver damage and oxidative stress. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

1H-Imidazole-1-propanenitrile, 2-methyl- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, 1H-Imidazole-1-propanenitrile, 2-methyl- can act as a substrate for certain enzymes, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, 1H-Imidazole-1-propanenitrile, 2-methyl- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, 1H-Imidazole-1-propanenitrile, 2-methyl- has been found to accumulate in the endoplasmic reticulum, where it can influence protein synthesis and folding.

Subcellular Localization

The subcellular localization of 1H-Imidazole-1-propanenitrile, 2-methyl- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 1H-Imidazole-1-propanenitrile, 2-methyl- has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production.

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7-9-4-6-10(7)5-2-3-8/h4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESYNEDUKZDRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066950
Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
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Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23996-55-6
Record name 1-Cyanoethyl-2-methylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23996-55-6
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Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
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Record name 1H-Imidazole-1-propanenitrile, 2-methyl-
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Record name 2-methyl-1H-imidazole-1-propiononitrile
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Record name 2-Methyl-1H-imidazole-1-propanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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